N-(2-Chloro-5-fluoropyridin-4-yl)nitramide N-(2-Chloro-5-fluoropyridin-4-yl)nitramide
Brand Name: Vulcanchem
CAS No.: 405230-86-6
VCID: VC3817568
InChI: InChI=1S/C5H3ClFN3O2/c6-5-1-4(9-10(11)12)3(7)2-8-5/h1-2H,(H,8,9)
SMILES: C1=C(C(=CN=C1Cl)F)N[N+](=O)[O-]
Molecular Formula: C5H3ClFN3O2
Molecular Weight: 191.55 g/mol

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide

CAS No.: 405230-86-6

Cat. No.: VC3817568

Molecular Formula: C5H3ClFN3O2

Molecular Weight: 191.55 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide - 405230-86-6

Specification

CAS No. 405230-86-6
Molecular Formula C5H3ClFN3O2
Molecular Weight 191.55 g/mol
IUPAC Name N-(2-chloro-5-fluoropyridin-4-yl)nitramide
Standard InChI InChI=1S/C5H3ClFN3O2/c6-5-1-4(9-10(11)12)3(7)2-8-5/h1-2H,(H,8,9)
Standard InChI Key XRDYYZZSPXELIH-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1Cl)F)N[N+](=O)[O-]
Canonical SMILES C1=C(C(=CN=C1Cl)F)N[N+](=O)[O-]

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with chlorine, the 5-position with fluorine, and the 4-position with a nitramide group (-NH-NO₂). This arrangement confers distinct electronic and steric properties, influencing its reactivity and stability . The planar pyridine ring facilitates π-π interactions, while the electron-withdrawing nitro and halogen groups enhance electrophilicity at specific sites.

Table 1: Key Structural and Identification Data

PropertyValueSource
CAS Registry Number405230-86-6
Molecular FormulaC₅H₃ClFN₃O₂
Molecular Weight191.55 g/mol
IUPAC Name2-Chloro-5-fluoro-N-nitropyridin-4-amine
SMILESFc1c(Cl)nc(NN+[O-])cc1

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves nitration of 2-chloro-5-fluoropyridin-4-amine. In a representative procedure :

  • Nitration: The amine substrate reacts with concentrated nitric acid in sulfuric acid at 0–5°C.

  • Quenching and Isolation: The mixture is poured onto ice, neutralized with sodium bicarbonate, and extracted with dichloromethane.

  • Purification: Column chromatography yields the pure product (78% efficiency).

Alternative methods include halogen-exchange reactions on pre-nitrated pyridine derivatives, though these are less efficient .

Key Precursors

  • 2-Chloro-5-fluoropyridin-4-amine: Synthesized via amination of 2,5-dichloro-3-fluoropyridine .

  • Nitrating Agents: Nitric acid, acetyl nitrate, or mixed acid systems .

Physicochemical Properties

Physical State and Stability

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide exists as a white crystalline solid under standard conditions. It is hygroscopic and requires storage under inert gas (e.g., nitrogen) at 2–8°C to prevent decomposition .

Table 2: Experimental and Predicted Properties

PropertyValueMethod/Source
Density1.70±0.1 g/cm³Predicted (QSPR)
Melting Point176–177°C (ethanol solvate)Experimental
pKa4.48±0.50Predicted
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (SNAr) at the 2-chloro position. For example, reaction with sodium methoxide replaces chlorine with methoxy groups .

Nitro Group Reactivity

The nitramide moiety participates in reduction reactions. Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 2-chloro-5-fluoropyridin-4,4-diamine .

Applications and Industrial Relevance

Agrochemical Development

Fluorinated pyridines are key in herbicides and insecticides. The chlorine and fluorine substituents enhance bioavailability and target specificity .

Environmental and Toxicological Profile

Ecotoxicity Data

Limited studies exist, but related chloronitramides show moderate toxicity to aquatic organisms (LC₅₀: 12 mg/L for Daphnia magna) .

Recent Research and Future Directions

Catalytic Applications

A 2024 study explored its use as a ligand in palladium-catalyzed cross-couplings, showing promise for Suzuki-Miyaura reactions .

Computational Modeling

Density functional theory (DFT) analyses predict strong hydrogen-bonding capacity, suggesting utility in crystal engineering .

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